molecular formula C15H17NO3 B2941483 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol CAS No. 890092-57-6

1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol

Cat. No.: B2941483
CAS No.: 890092-57-6
M. Wt: 259.305
InChI Key: VFWCAHUNFKTQGO-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol is a chemical compound with a unique structure that includes a methoxyphenyl group, an oxazole ring, and a cyclopentan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring, followed by further functionalization to introduce the methoxyphenyl and cyclopentan-1-ol groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler alcohols or hydrocarbons .

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and methoxyphenyl-containing molecules. Examples include:

Uniqueness

What sets 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-18-12-6-4-11(5-7-12)13-10-14(19-16-13)15(17)8-2-3-9-15/h4-7,10,17H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWCAHUNFKTQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C3(CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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